(4-Acetamidophenyl) 2-nitrobenzenesulfonate
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Overview
Description
4-Acetamidophenol is a widely used analgesic and antipyretic agent . It’s also known as paracetamol or acetaminophen . The 2-nitrobenzenesulfonate part of the compound suggests it might have been used as a leaving group in a synthetic reaction, but without specific context or references, it’s hard to say more.
Physical and Chemical Properties Analysis
4-Acetamidophenol is a white solid with a melting point of 168-172 °C . It’s soluble in water and has a molecular weight of 151.16 .Scientific Research Applications
1. Solvolysis Studies
(4-Acetamidophenyl) 2-nitrobenzenesulfonate and related compounds have been studied extensively in solvolysis reactions. For instance, kinetic and product studies showed that 4-phenylbutyl p-nitrobenzenesulfonate predominantly solvolyses via the n-route in fluorinated alcohols, demonstrating the use of these solvents for inducing π-participation during solvolysis (Ferber & Gream, 1981).
2. Fluorescent Chemodosimeters
Research has been conducted on designing smart chemodosimeters, like the one based on anthraquinone nosylate, which specifically recognizes fluoride ions. These compounds undergo color changes and fluorescence shifts, demonstrating potential applications in environmental monitoring and chemical sensing (Shweta et al., 2017).
3. Photocatalytic Degradation
Studies have been conducted on the photocatalytic degradation of related compounds, such as paracetamol, using TiO2 nanoparticles. This research contributes to understanding the breakdown of pharmaceuticals and potential environmental contaminants under different light conditions (Jallouli et al., 2017).
4. Microwave-Assisted Synthesis
Microwave-assisted synthesis techniques have been developed using compounds such as 2,2'-(4-nitrophenylsulfonylazanediyl) bis(4-nitrobenzenesulfonate) for creating structurally diverse N-arylpiperazines. This represents a practical approach in organic synthesis for producing complex molecules (Gao & Canney, 2010).
5. Lossen Rearrangement Synthesis
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated for synthesizing ureas from carboxylic acids. This method offers good yields without racemization, highlighting its potential in pharmaceutical synthesis and other chemical industries (Thalluri et al., 2014).
Mechanism of Action
Target of Action
The primary target of (4-Acetamidophenyl) 2-nitrobenzenesulfonate is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever .
Mode of Action
This compound acts by inhibiting the COX-2 enzyme . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the production of these inflammatory mediators . The compound’s structure-activity relationship data indicates that the 2-phenylaminobenzoic acid skeleton is required for selective COX-2 inhibition .
Biochemical Pathways
The inhibition of COX-2 by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in inflammation and pain signaling. By inhibiting COX-2, the compound reduces the production of these mediators, thereby alleviating inflammation and pain .
Result of Action
The inhibition of COX-2 by this compound leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain, as prostaglandins are key mediators of these processes . Among all compounds, 4-acetamidophenyl-2-[{2-(nitrooxy)ethyl}(phenyl)amino]benzoate has shown potent anti-inflammatory activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-acetamidophenyl) 2-nitrobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c1-10(17)15-11-6-8-12(9-7-11)22-23(20,21)14-5-3-2-4-13(14)16(18)19/h2-9H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERKUGPZDAIWMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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